molecular formula C10H10BrNO B3116146 3-Bromo-4-propoxybenzonitrile CAS No. 21422-52-6

3-Bromo-4-propoxybenzonitrile

Cat. No.: B3116146
CAS No.: 21422-52-6
M. Wt: 240.1 g/mol
InChI Key: OKYULOXGBSWQRZ-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzonitrile is a synthetic benzonitrile derivative of interest in chemical research and development. This compound features a bromine atom and a propoxy chain on a benzonitrile core, a structure that serves as a versatile intermediate for further chemical transformations . Its primary research applications include use as a key building block in organic synthesis , particularly in the development of more complex molecules for pharmaceutical and materials science research . The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems. Simultaneously, the nitrile and propoxy functional groups offer additional sites for modification or can influence the electronic properties of the molecule . Researchers value this compound for exploring structure-activity relationships and for creating compounds with potential biological activity or specific material properties. The presence of the bromine atom, a heavy atom, may also be exploited in the design of molecules with enhanced photophysical properties, such as in the study of room-temperature phosphorescence . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions. For more detailed information, including specific safety data, researchers are advised to consult the material safety data sheet (MSDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYULOXGBSWQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Propoxybenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. Each bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at these specific frequencies. This absorption pattern creates a unique spectral "fingerprint."

Infrared (IR) Spectroscopic Analysis

The infrared spectrum of 3-Bromo-4-propoxybenzonitrile is anticipated to exhibit several characteristic absorption bands that confirm its structural features. The analysis of the spectrum allows for the identification of the nitrile, ether, and aromatic C-H and C-C bonds, as well as the carbon-bromine bond.

Key expected vibrational frequencies are:

Nitrile (C≡N) Stretch: A sharp and intense absorption band is predicted in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group. For comparison, 3-bromo-4-hydroxybenzonitrile (B56826) shows a nitrile stretch at 2233 cm⁻¹.

Aromatic C-H Stretch: Absorption bands in the range of 3000-3100 cm⁻¹ are expected, corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretch: The propoxy group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

C-O-C Stretch: The ether linkage is expected to show a strong, characteristic absorption band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: The benzene ring will display several absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

C-Br Stretch: A weaker absorption band in the lower frequency region, typically between 500 and 600 cm⁻¹, is expected for the carbon-bromine bond.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) 2220-2240 Strong, Sharp
Aromatic C-H 3000-3100 Medium
Aliphatic C-H 2850-2960 Medium
C-O-C (Ether) 1200-1250 Strong
Aromatic C=C 1450-1600 Medium-Weak
C-Br 500-600 Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons in different chemical environments will resonate at distinct chemical shifts. The integration of the signals will correspond to the number of protons, and the splitting patterns (multiplicity) will reveal the number of neighboring protons.

The expected signals are:

Propoxy Group (-OCH₂CH₂CH₃):

A triplet corresponding to the methyl (-CH₃) protons is expected around 1.0-1.1 ppm.

A sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group is predicted in the 1.8-1.9 ppm range.

A triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom is anticipated around 4.0-4.1 ppm.

Aromatic Protons:

The aromatic region of the spectrum (typically 7.0-8.0 ppm) will show signals for the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns are expected. The proton ortho to the propoxy group and meta to the bromine and nitrile groups is expected to be the most shielded (lowest chemical shift in this region), while the proton ortho to the bromine and meta to the other groups will likely be the most deshielded (highest chemical shift).

Table 2: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₂CH₂CH 1.0-1.1 Triplet 3H
-OCH₂CH ₂CH₃ 1.8-1.9 Sextet 2H
-OCH ₂CH₂CH₃ 4.0-4.1 Triplet 2H
Aromatic Protons 7.0-7.8 Multiplet 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal.

The predicted chemical shifts are:

Propoxy Group (-OCH₂CH₂CH₃):

The methyl carbon (-C H₃) is expected around 10-14 ppm.

The central methylene carbon (-O-CH₂-C H₂-CH₃) is predicted in the 22-26 ppm range.

The methylene carbon attached to the oxygen (-O-C H₂-CH₂-CH₃) will be more deshielded, appearing around 70-74 ppm.

Aromatic and Nitrile Carbons:

The carbon of the nitrile group (C≡N) is expected to resonate in the region of 117-120 ppm.

The six carbons of the benzene ring will appear in the aromatic region (110-160 ppm). The carbon attached to the bromine atom is expected around 112-116 ppm, while the carbon attached to the propoxy group will be the most deshielded in this region, likely above 155 ppm. The remaining aromatic carbons will have shifts influenced by the positions of the substituents.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-OCH₂CH₂C H₃ 10-14
-OCH₂C H₂CH₃ 22-26
-OC H₂CH₂CH₃ 70-74
Aromatic C -Br 112-116
Aromatic C -CN ~105
C ≡N 117-120
Aromatic C -H 115-135
Aromatic C -O >155

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis of this compound, the compound would first be separated from any impurities by gas chromatography, and then ionized and fragmented in the mass spectrometer.

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. chemguide.co.uk For this compound (C₁₀H₁₀BrNO), the expected molecular weights are approximately 240.0 g/mol (with ⁷⁹Br) and 242.0 g/mol (with ⁸¹Br).

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the propoxy group or parts of it (e.g., loss of a propyl radical, C₃H₇•, or propene, C₃H₆).

Loss of the bromine atom.

Loss of the nitrile group.

Table 4: Predicted GC-MS Fragmentation Data for this compound

m/z Possible Fragment
240/242 [M]⁺ (Molecular Ion)
198/200 [M - C₃H₆]⁺
182/184 [M - C₃H₇O]⁺
161 [M - Br]⁺
102 [C₇H₄N]⁺

High-Resolution Mass Spectrometry (HRMS)

No published High-Resolution Mass Spectrometry (HRMS) data for this compound could be located. This type of analysis would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which in turn allows for the determination of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

There is no available information in the public domain regarding the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These techniques are typically used to determine the purity of a compound and to obtain its mass-to-charge ratio.

X-ray Diffraction Studies for Solid-State Molecular Architecture

A thorough search for X-ray diffraction studies on this compound yielded no results. Such studies are essential for elucidating the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

No data regarding the acquisition and refinement of single-crystal X-ray diffraction for this compound is present in the current body of scientific literature. This information would typically include details about the crystal system, space group, unit cell dimensions, and refinement statistics.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-Interactions)

In the absence of crystal structure data, no analysis of intermolecular interactions such as hydrogen bonding, halogen bonding, or π-interactions for this compound can be provided. These interactions are fundamental to understanding the supramolecular chemistry of a compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a computational method that relies on a known crystal structure to quantify intermolecular interactions. As no crystal structure for this compound has been reported, a Hirshfeld surface analysis has not been performed or published.

Computational and Theoretical Investigations of 3 Bromo 4 Propoxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-bromo-4-propoxybenzonitrile. These calculations can provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding the molecule's chemical behavior.

Key aspects that can be investigated include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating propoxy group and the electron-withdrawing bromo and cyano groups would significantly influence these orbital energies.

Electron Density and Electrostatic Potential: Mapping the electron density surface can reveal regions of the molecule that are electron-rich or electron-poor. The electrostatic potential map would highlight the nucleophilic (negative potential) and electrophilic (positive potential) sites. In this molecule, the nitrogen of the nitrile group and the oxygen of the propoxy group are expected to be nucleophilic centers, while the carbon of the nitrile group and the carbon atom attached to the bromine are likely electrophilic sites.

Mulliken and Natural Population Analysis (NPA): These analyses provide quantitative measures of the partial atomic charges on each atom in the molecule. nrel.gov This information is invaluable for predicting how the molecule will interact with other reagents. Computational studies on substituted methoxyarenes have used NPA to predict regioselectivity in cyanation reactions. nsf.gov A similar approach could predict the most likely sites for nucleophilic or electrophilic attack on this compound.

A representative table of calculated electronic properties for a substituted benzonitrile (B105546) is shown below, illustrating the type of data that would be generated for this compound.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Molecular Modeling and Simulation for Conformational Analysis

The propoxy group in this compound introduces conformational flexibility. Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are employed to explore the different possible conformations and their relative energies.

Potential Energy Surface Scan: By systematically rotating the dihedral angles associated with the propoxy chain, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them.

Molecular Dynamics Simulations: These simulations model the atomic motions of the molecule over time at a given temperature, providing a dynamic view of its conformational landscape. This can reveal the preferred conformations in different environments (e.g., in a solvent or in a protein binding pocket).

Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as receptors or enzymes in a biological system.

In Silico Approaches to Structure-Property Relationships (SPR)

In silico methods are used to predict the physicochemical and biological properties of a molecule based on its chemical structure.

QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, numerous studies on related benzonitrile derivatives demonstrate the utility of this approach. nih.govasianpubs.orgjst.go.jpresearchgate.net

For instance, 3D-QSAR studies on benzonitrile derivatives acting as farnesyltransferase inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) to correlate steric and electrostatic fields with inhibitory activity. nih.gov Such a model, once developed for a class of compounds including this compound, could predict its activity and guide the design of more potent analogues.

A typical QSAR study involves calculating a variety of molecular descriptors:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices.

Geometrical Descriptors: These describe the 3D shape of the molecule.

Electronic Descriptors: These include properties like partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor of a molecule's hydrophobicity.

The table below shows a hypothetical set of descriptors that would be calculated for this compound in a QSAR study.

Descriptor TypeDescriptor NamePredicted Value
ElectronicDipole Moment3.5 D
ElectronicHOMO Energy-6.5 eV
HydrophobicLogP3.2
TopologicalWiener Index150

Predictive Models for Chemical Behavior and Reaction Pathways

Computational chemistry can also be used to model and predict the outcomes of chemical reactions.

Transition State Theory: By calculating the energies of reactants, products, and the transition state connecting them, the activation energy and reaction rate can be estimated. This would be useful for predicting the reactivity of this compound in various chemical transformations, such as nucleophilic aromatic substitution.

Reaction Mechanism Elucidation: Computational modeling can help to elucidate complex reaction mechanisms by exploring different possible pathways and identifying the most energetically favorable one. For example, DFT calculations have been used to understand the mechanism of C-CN bond activation in benzonitrile. utrgv.edu

Retrosynthesis Prediction: Recent advances in machine learning have led to the development of models that can predict the reactants needed to synthesize a target molecule. mdpi.compreprints.org A model trained on a large database of chemical reactions could potentially suggest synthetic routes to this compound.

By applying these computational and theoretical methods, a detailed understanding of the chemical nature of this compound can be achieved, even in the absence of extensive experimental data. These in silico approaches are invaluable for guiding future research, whether in the synthesis of novel materials or the development of new therapeutic agents.

Chemical Reactivity and Derivatization Studies of 3 Bromo 4 Propoxybenzonitrile

Reactions Involving the Bromine Moiety for Further Functionalization

The bromine atom on the aromatic ring is a key handle for introducing a wide range of substituents through various metal-catalyzed and exchange reactions.

Halogen exchange reactions, particularly lithium-halogen exchange, are fundamental transformations in organometallic chemistry that convert an organic halide into an organometallic species. wikipedia.org This reaction is frequently employed to prepare organolithium reagents from organobromides. wikipedia.orgresearchgate.net The general process involves the reaction of an organic halide with an organolithium compound, such as n-butyllithium, resulting in the exchange of the halogen atom for a lithium atom. wikipedia.org The rate of this exchange typically follows the trend of I > Br > Cl. wikipedia.org

While specific studies on 3-Bromo-4-propoxybenzonitrile are not extensively detailed in the provided results, the principles of halogen-metal exchange are well-established for aryl bromides. researchgate.net For instance, the treatment of an aryl bromide with an organolithium reagent like n-butyllithium can generate a lithiated arene. wikipedia.org This lithiated intermediate can then be used in subsequent reactions, such as the Parham cyclization, where an intramolecular nucleophilic attack can lead to the formation of heterocyclic structures. wikipedia.org Similarly, Grignard reagents can be prepared via magnesium-halogen exchange, where an organic halide reacts with a preformed Grignard reagent, like isopropylmagnesium chloride, to yield a new Grignard reagent. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org

The success and regioselectivity of halogen-metal exchange can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups and those with lone pair electrons have been shown to facilitate high regioselectivity in the exchange reaction of 3-substituted 1,2-dibromo arenes. organic-chemistry.org In the context of this compound, the propoxy group (an electron-donating group) and the nitrile group (an electron-withdrawing group) would influence the reactivity and regioselectivity of such exchange reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used to create biaryl compounds, conjugated dienes, and styrenes. libretexts.orgharvard.edu The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While direct examples involving this compound are not prevalent in the search results, studies on similar bromoarenes demonstrate the feasibility of this reaction. For example, 4-bromobenzonitrile (B114466) has been successfully coupled with phenylboronic acid using palladium catalysts. researchgate.net The choice of palladium catalyst and ligands is crucial for the reaction's success. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) has been found to be an effective catalyst for the Suzuki coupling of bromoindazoles with heteroaryl boronic acids. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgbeilstein-journals.org This reaction is a key method for the synthesis of substituted alkenes, typically with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination of HX with the base to regenerate the catalyst. organic-chemistry.orgmdpi.com

The reactivity of aryl bromides in Heck reactions is well-documented, and they are often preferred substrates over aryl chlorides due to their higher reactivity. rug.nl Ligand-free palladium catalysts have been shown to be effective, particularly at low palladium concentrations (0.01–0.1 mol%), for the Heck coupling of a wide range of aryl bromides. rug.nl

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. organic-chemistry.orgwuxiapptec.com This reaction is a versatile method for synthesizing aryl amines. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the arylamine product. wuxiapptec.com

The choice of ligand is critical in the Buchwald-Hartwig amination, with biaryl phosphine (B1218219) ligands like XPhos, SPhos, and RuPhos being commonly used. rsc.orgnih.gov The reaction conditions, including the base and solvent, also play a significant role. nih.gov While aryl bromides are generally excellent substrates for this reaction, the presence of other functional groups can influence the outcome. wuxiapptec.com The unprotected 2-amino group in 3-bromo-2-aminopyridine, for example, can present challenges such as chelation to the palladium center. nih.gov

Reaction Type General Reactants Typical Catalyst/Reagents Product Type
Suzuki Coupling Aryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Na₂CO₃)Biaryls, styrenes, conjugated dienes
Heck Reaction AlkenePd catalyst (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂), Base (e.g., NaOAc, Et₃N)Substituted alkenes
Buchwald-Hartwig Amination Primary or secondary aminePd catalyst, Phosphine ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, LiHMDS)Aryl amines

Halogen Exchange Reactions and their Scope

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, and amines.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be carried out under acidic or basic conditions. While specific conditions for this compound are not provided, the general principle applies. For example, the nitrile group in 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile can be oxidized to a carboxylic acid.

Partial hydrolysis of a nitrile can lead to the formation of an amide. This can often be achieved under controlled conditions, for instance, using certain enzymes or specific reagents. Alcoholysis of nitriles, while less common than hydrolysis, can be used to synthesize esters, typically under acidic conditions in the presence of an alcohol.

The reduction of the nitrile group provides a direct route to primary amines. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For example, the nitrile group in 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile can be reduced to an amine. Similarly, the nitro group in 3-bromo-4-nitrobenzonitrile (B22018) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reductions to Amine Derivatives

Modifications and Transformations of the Propoxy Chain

The propoxy group (–O–CH₂CH₂CH₃) attached to the aromatic ring is generally a stable ether linkage. However, its modification can be achieved through specific chemical reactions, primarily focusing on the cleavage of the ether bond.

The functionalization of the alkyl ether linkage of this compound predominantly involves the cleavage of the ether bond to yield the corresponding phenol (B47542). This transformation is typically achieved under harsh conditions using strong acids.

Acid-Catalyzed Cleavage:

The cleavage of aryl ethers, such as the propoxy group in this compound, can be accomplished by treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). pearson.comopenstax.orgmasterorganicchemistry.comwikipedia.org The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making the adjacent alkyl group more susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻).

The general mechanism for the acidic cleavage of an ether is as follows:

Protonation of the ether oxygen.

Nucleophilic attack by a halide ion on the alkyl group.

Depending on the structure of the ether, this can proceed via an S(_N)1 or S(_N)2 pathway. For a primary alkyl group like in the propoxy chain, the reaction typically follows an S(_N)2 mechanism. wikipedia.org

A plausible reaction scheme for the cleavage of this compound is presented below:

ReactantReagentsProductReaction Type
This compoundHBr (excess), heat3-Bromo-4-hydroxybenzonitrile (B56826)Ether Cleavage

This reaction effectively converts the propoxy group back to a hydroxyl group, which can then be used for further functionalization, such as the introduction of different alkyl or aryl groups.

Derivatization Strategies for Synthetic Applications and Probe Development

The presence of both a bromo and a nitrile group on the aromatic ring makes this compound a versatile starting material for the synthesis of a variety of chemical scaffolds. The bromine atom is particularly useful for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

The strategic functionalization of this compound can lead to the formation of diverse and complex molecular architectures, including various heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govmdpi.combeilstein-journals.orgrsc.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for building complex molecular scaffolds.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl substituents at the 3-position.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base leads to the formation of substituted alkynes. beilstein-journals.org

Buchwald-Hartwig Amination: The palladium-catalyzed reaction with amines allows for the direct formation of N-aryl bonds. nih.gov

The following table summarizes potential cross-coupling reactions starting from this compound.

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃3-Aryl-4-propoxybenzonitrile
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-4-propoxybenzonitrile
Buchwald-Hartwig AminationSecondary aminePd catalyst, ligand, base3-(Dialkylamino)-4-propoxybenzonitrile

Synthesis of Heterocyclic Scaffolds:

The reactive sites on this compound can be exploited to construct various heterocyclic ring systems, which are common motifs in pharmaceuticals and biologically active compounds.

Indole (B1671886) Derivatives: Annulation reactions can be employed to construct indole scaffolds. For instance, a coupling reaction with an appropriately substituted indole followed by a triflate-induced cyclization could yield indolo[1,2-a]indolone structures. acs.org

Quinazoline (B50416) Derivatives: The nitrile group can participate in cyclization reactions to form quinazoline rings. For example, a reaction with an N-benzyl cyanamide (B42294) in the presence of an acid could lead to the formation of 2-aminoquinazoline (B112073) derivatives. mdpi.com Similarly, reaction with 2-aminobenzophenones can also yield quinazoline structures.

Below are representative synthetic strategies for heterocyclic scaffolds.

Target ScaffoldSynthetic StrategyKey Reagents
Indole derivativesCoupling and cyclizationIndole, MeOTf
Quinazoline derivatives[4+2] AnnulationN-benzyl cyanamides, HCl

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of a wide array of complex organic molecules with potential applications in medicinal chemistry and materials science. solubilityofthings.comacs.org

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as Key Intermediates in the Construction of Complex Organic Molecules

3-Bromo-4-propoxybenzonitrile is a valuable intermediate in multi-step organic synthesis due to the distinct reactivity of its functional groups. The aromatic ring serves as a rigid core, while the bromo, propoxy, and cyano moieties offer sites for sequential, controlled chemical transformations.

The bromine atom is particularly useful for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

The propoxy group often acts as a linker or spacer in more complex structures. For instance, in the synthesis of inhibitors for protein-protein interactions, a propoxybenzonitrile moiety can be connected to other cyclic systems. Synthesis schemes often involve the alkylation of a phenol (B47542) precursor with reagents like 1-bromo-3-chloropropane (B140262) to install the propoxy linker, which is then elaborated into the final complex molecule. acs.org The stability of the ether linkage under many reaction conditions makes it a reliable component in multi-step synthetic sequences. The use of related bromo-aldehydes and bromo-ketones as precursors for more complex intermediates highlights the synthetic utility of such halogenated aromatic compounds. orgsyn.org

Scaffold Development in Medicinal Chemistry and Ligand Design

In medicinal chemistry, a "scaffold" is a core molecular structure to which various functional groups can be attached to create a library of compounds with diverse biological activities. mdpi.comuniroma1.it this compound serves as an attractive scaffold for designing new therapeutic agents. niper.gov.in The benzonitrile (B105546) core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers opportunities for fine-tuning molecular properties.

The concept of "scaffold hopping" involves replacing a central molecular core with a different one while retaining similar biological activity, often to improve properties or secure novel intellectual property. uniroma1.itnih.gov The this compound framework can be considered a bioisosteric replacement for other substituted phenyl rings in known drug molecules. The bromine atom can be replaced or used as a synthetic handle, while the propoxy group can be modified to alter solubility, metabolic stability, and target engagement.

The substituents on the this compound scaffold are crucial for modulating interactions with biological targets like proteins. The electron-withdrawing nature of the bromine atom and the nitrile group creates a specific dipole moment across the molecule. This polarity can be critical for binding affinity and selectivity.

Dipolar and Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom like oxygen or nitrogen on a protein. researchgate.net This type of interaction can be highly directional and specific, contributing significantly to the binding energy of a ligand. Crystal structures of related bromo-compounds show bromine atoms forming short intermolecular contacts with oxygen atoms, confirming their role as electron acceptors in crystal engineering. researchgate.net

Nitrile Group Interactions: The cyano group is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions. In the design of inhibitors for the menin-MLL protein-protein interaction, a benzonitrile-containing moiety was found to be a key component. acs.org Similarly, in the development of BCAT1/2 inhibitors, the cyano group was shown to be critical for activity. acs.org

Propoxy Group Influence: The propoxy chain provides a degree of conformational flexibility and can engage in hydrophobic interactions within a protein's binding pocket. Its length and branching can be adjusted to optimize the positioning of the aromatic scaffold for key interactions.

The interplay of these forces allows for the rational design of ligands. For example, in the development of small-molecule inhibitors, the introduction of a halogen can create a specific dipolar interaction with the backbone amide of an amino acid residue (like histidine) in the target protein, leading to improved potency. acs.org

Contribution to New Chemical Probe Development

Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein target. acs.org The this compound scaffold possesses features that are advantageous for the development of such probes.

The scaffold allows for systematic modification to optimize potency, selectivity, and cell permeability. The bromine atom serves as a convenient point for late-stage functionalization, enabling the attachment of reporter tags (like fluorophores or biotin) or photo-affinity labels without redesigning the entire synthesis. The benzonitrile moiety itself is a key feature in some successful chemical probes, where its replacement leads to a significant loss of activity. acs.org This highlights the importance of the scaffold's core structure in maintaining target engagement.

Utility in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on designing and controlling the formation of crystalline solids with desired properties.

The this compound molecule is well-suited for these fields due to its capacity for specific intermolecular interactions. The bromine atom is a key player, capable of forming strong and directional halogen bonds (C-Br···X, where X is a Lewis base like O, N, or another Br). These interactions can be used to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.net

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of benzonitrile (B105546) derivatives often involves multi-step processes with concerns regarding atom economy and environmental impact. google.com A significant challenge lies in developing greener synthetic methods. For instance, traditional bromination often uses hazardous reagents like liquid bromine. google.com A move towards more sustainable approaches is exemplified by a method for synthesizing 3-bromo-4-fluorobenzaldehyde, a related compound, which avoids toxic chemicals by using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) with ultrasonic assistance. google.com This process boasts a high yield and is environmentally friendly. google.com

Future research should focus on one-pot reactions and the use of catalysts to improve efficiency and reduce waste. google.comlookchem.com Radical addition reactions of diphosphines to carbon-carbon unsaturated bonds are highlighted as a useful and atom-economical method for synthesizing certain organophosphorus compounds, suggesting a potential parallel for developing more efficient syntheses for compounds like 3-Bromo-4-propoxybenzonitrile. nii.ac.jp The development of cost-effective and facile synthetic routes is crucial for the broader application of these compounds. lookchem.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by its functional groups: the bromo, propoxy, and nitrile moieties. The bromo group, for instance, is a key site for transformations. Future research could explore novel coupling reactions and substitutions at this position. The cyano group also presents opportunities for unique chemical transformations. researchgate.net

Investigations into the reactivity of similar structures, such as sulfur iprit carbonate analogues, have shown that novel reaction conditions, like solventless reactions at atmospheric pressure, can lead to efficient nucleophilic substitutions that were previously inefficient. rsc.org This suggests that exploring unconventional reaction conditions for this compound could unveil new reactivity patterns. Furthermore, the study of photoinduced reactions, such as the reductive perfluoroalkylation of phosphine (B1218219) oxides, opens up possibilities for novel transformations involving the nitrile or other parts of the molecule. nii.ac.jp

Integration of Advanced Characterization Techniques for Deeper Structural and Dynamic Understanding

A thorough understanding of the three-dimensional structure and dynamics of this compound and its derivatives is essential for rational design and predicting its behavior in various chemical environments. Advanced characterization techniques are critical in this regard. While standard techniques like NMR and FT-IR provide basic structural information, more sophisticated methods are needed for a deeper understanding. growingscience.com

For example, X-ray crystallography can provide precise atomic coordinates, as demonstrated in the structural analysis of menin-inhibitor complexes and other organic compounds. researchgate.netnih.gov This technique would be invaluable for elucidating the exact conformation of this compound and its interaction with other molecules. Additionally, studying atropisomerism, which is the existence of stereoisomers due to hindered rotation around a single bond, could be relevant for derivatives of this compound, as it has been shown to be important in drug discovery. acs.org

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis and testing offers a powerful approach for the rational design of new molecules with desired properties. google.com Computational tools, such as Density Functional Theory (DFT) calculations, can be used to predict molecular properties, reaction mechanisms, and binding affinities, thereby guiding experimental efforts. researchgate.net

For instance, in the development of inhibitors for the menin-Mixed Lineage Leukemia (MLL) interaction, structure-based design and computational docking were used to rationally design new analogues with improved potency. nih.gov Similarly, computational studies have been employed to understand the structure-activity relationships of pyrimidinedione-based inhibitors. acs.org Applying these synergistic methodologies to this compound could accelerate the discovery of new derivatives with specific biological activities or material properties. This approach allows for the pre-screening of virtual compounds, saving time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Bromo-4-propoxybenzonitrile?

  • Answer: A typical approach involves nucleophilic aromatic substitution or alkoxylation. For example, substituting a bromine atom on a brominated benzonitrile precursor with a propoxy group via reaction with sodium propoxide or using a propylating agent under controlled conditions. This method aligns with protocols for analogous compounds like 3-Bromo-4-fluorobenzonitrile, where alkoxy or fluoro groups are introduced via substitution . Additionally, coupling reactions using palladium catalysts (e.g., Buchwald-Hartwig amination adapted for alkoxy groups) may be explored for regioselective functionalization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the propoxy chain (δ ~1.0–1.2 ppm for CH3_3, δ ~1.6–1.8 ppm for CH2_2, and δ ~4.0 ppm for OCH2_2) and the benzonitrile aromatic protons. Compare with databases for brominated benzonitriles .
  • IR Spectroscopy: A sharp C≡N stretch near 2220–2240 cm1^{-1} and C-O-C stretches (1100–1250 cm1^{-1}) for the propoxy group .
  • Mass Spectrometry: Molecular ion peak at m/z ≈ 240 (C10_{10}H10_{10}BrNO) with fragmentation patterns indicating Br and propoxy loss .

Q. What safety precautions are essential when handling this compound?

  • Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a cool, dry place away from oxidizing agents. Toxicity data for similar brominated benzonitriles suggest potential irritation; refer to SDS guidelines for analogous compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Answer: Density Functional Theory (DFT) calculations can model electronic effects (e.g., Hammett parameters) to predict sites for Suzuki-Miyaura or Ullmann couplings. For example, the bromine atom’s electrophilicity can be quantified, and the propoxy group’s steric/electronic influence on reaction barriers assessed. Studies on similar compounds (e.g., 4-Bromo-2-fluorobenzonitrile) show that meta-directing groups like CN and Br enhance reactivity at specific positions .

Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound derivatives?

  • Answer:

  • Parameter Optimization: Vary solvents (e.g., DMF vs. THF), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and temperatures to address steric hindrance from the propoxy group.
  • Catalyst Screening: Test Pd(OAc)2_2/XPhos vs. CuI/ligand systems for coupling efficiency.
  • Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., dehalogenation or over-alkylation) .

Q. How is this compound utilized in designing bioactive molecules?

  • Answer: The bromine atom serves as a handle for further functionalization (e.g., Suzuki couplings to introduce aryl groups), while the nitrile and propoxy moieties enhance solubility and binding affinity. It has been used as an intermediate in kinase inhibitor synthesis, where the propoxy group modulates lipophilicity for blood-brain barrier penetration .

Methodological and Analytical Questions

Q. What chromatographic methods are optimal for purifying this compound?

  • Answer:

  • Flash Chromatography: Use silica gel with hexane/ethyl acetate (4:1 to 2:1) for baseline separation.
  • HPLC: Employ a C18 column with acetonitrile/water (70:30) and 0.1% TFA for high-purity isolation. Retention times for similar brominated benzonitriles range 8–12 minutes .

Q. How do substituents (Br, CN, OPr) influence the electrochemical properties of this compound?

  • Answer: Cyclic voltammetry (CV) reveals that the electron-withdrawing CN and Br groups lower the LUMO energy, enhancing reducibility. The propoxy group’s electron-donating effect slightly offsets this, creating a balance useful in materials science (e.g., organic semiconductors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.